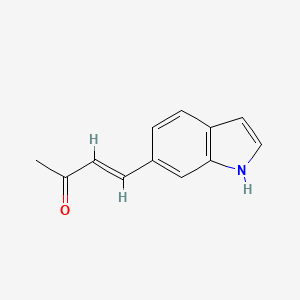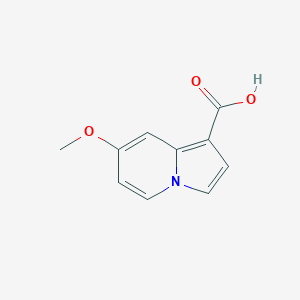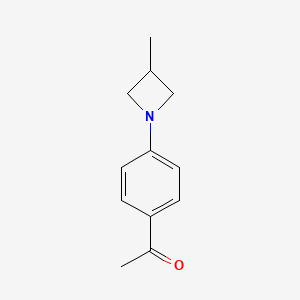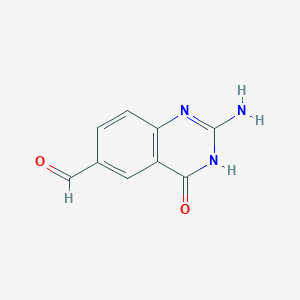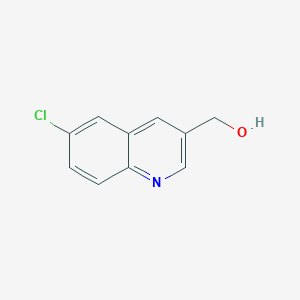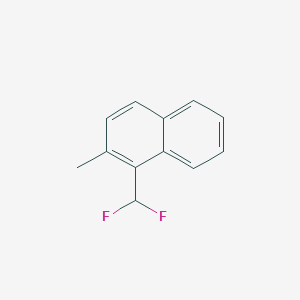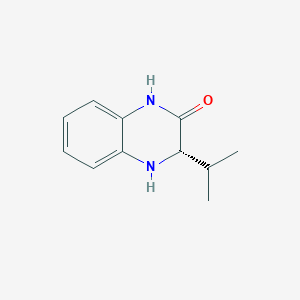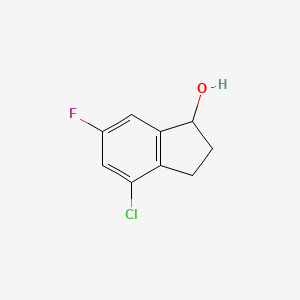
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol: is a chemical compound that belongs to the class of indenols It is characterized by the presence of a chlorine atom at the 4th position and a fluorine atom at the 6th position on the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-fluoro-1-indanone.
Reduction: The carbonyl group of 4-chloro-6-fluoro-1-indanone is reduced to form the corresponding alcohol, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-chloro-6-fluoro-1-indanone, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The chlorine and fluorine atoms on the indene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Reduction: The compound can be further reduced to form fully saturated derivatives under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Major Products Formed
Oxidation: 4-chloro-6-fluoro-1-indanone
Substitution: Various substituted indenols
Reduction: Fully saturated indenol derivatives
Aplicaciones Científicas De Investigación
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: The compound could inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2,3-dihydro-1H-inden-1-ol
- 6-fluoro-2,3-dihydro-1H-inden-1-ol
- 4-chloro-6-methoxy-2,3-dihydro-1H-inden-1-ol
Uniqueness
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chlorine and fluorine atoms on the indene ring, which imparts distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H8ClFO |
|---|---|
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,9,12H,1-2H2 |
Clave InChI |
NBVSJZQEQQHGHT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1O)C=C(C=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


